molecular formula C21H22N4O4 B11606500 N,N'-bis(4-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide

N,N'-bis(4-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide

Cat. No.: B11606500
M. Wt: 394.4 g/mol
InChI Key: MRNAINYLAPBEPU-UHFFFAOYSA-N
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Description

N4,N5-BIS(4-ETHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of two ethoxyphenyl groups attached to the imidazole ring, along with two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N5-BIS(4-ETHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between glyoxal and ammonia or an amine.

    Introduction of Ethoxyphenyl Groups: The ethoxyphenyl groups are introduced via a nucleophilic substitution reaction, where ethoxyphenyl halides react with the imidazole ring.

    Formation of Carboxamide Groups: The carboxamide groups are formed through the reaction of the imidazole derivative with an appropriate amide-forming reagent, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of N4,N5-BIS(4-ETHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N4,N5-BIS(4-ETHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxamide groups to amines.

    Substitution: The ethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Amines.

    Substitution Products: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

N4,N5-BIS(4-ETHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N4,N5-BIS(4-ETHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in biological processes.

    Interference with Cellular Pathways: Affecting cellular signaling pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

    N4,N5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Similar structure with methoxy groups instead of ethoxy groups.

    N4,N5-BIS(4-PHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Lacks the ethoxy substituents.

Uniqueness

N4,N5-BIS(4-ETHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is unique due to the presence of ethoxyphenyl groups, which may impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

4-N,5-N-bis(4-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide

InChI

InChI=1S/C21H22N4O4/c1-3-28-16-9-5-14(6-10-16)24-20(26)18-19(23-13-22-18)21(27)25-15-7-11-17(12-8-15)29-4-2/h5-13H,3-4H2,1-2H3,(H,22,23)(H,24,26)(H,25,27)

InChI Key

MRNAINYLAPBEPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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